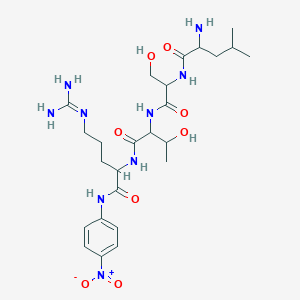
1,24,25-Trihydroxyergocalciferol
Übersicht
Beschreibung
Synthesis Analysis
Vitamin D is a group of biologically inactive, fat-soluble prohormones. Ergocalciferol (vitamin D2) is produced by plants in response to ultraviolet irradiation .
Molecular Structure Analysis
The systematic name of 1,24,25-Trihydroxyergocalciferol is (5Z,7E,22E)-(1S,3R,24R)-9,10-seco-5,7,10(19),22-ergostatetraene-1,3,24,25-tetrol . The exact mass of the compound is 444.32396 .
Chemical Reactions Analysis
1,24,25-Trihydroxyergocalciferol was isolated from bovine kidney homogenates incubated with 1,25-dihydroxyergocalciferol and from chick kidney homogenates incubated with 24,25-dihydroxyergocalciferol .
Wissenschaftliche Forschungsanwendungen
Regulation of Parathyroid Hormone Secretion : It reduces serum immunoreactive parathyroid hormone levels in rats and inhibits parathyroid hormone secretion in vitro, indicating a potential role in regulating parathyroid hormone secretion (Chertow et al., 1975).
Stimulation of Bone Resorption : This compound is a potent stimulator of bone resorption in tissue culture, showing 100 times higher potency than 25-hydroxycholecalciferol (Raisz et al., 1972).
Arthritis Treatment : It may be a valuable treatment approach for arthritis, preventing its progression in murine models of human arthritis and reducing symptoms in mice infected with Borrelia burgdorferi (Cantorna et al., 1998).
Bone Formation and Skeletal Tissue Metabolism : Receptors for 24,25-dihydroxycholecalciferol are present in the long bones of vitamin D-depleted newborn rats, suggesting involvement in bone formation and metabolism (Sömjen et al., 1982).
Nongenomic Actions in Osteoblast-like Cells : 1,25(OH)2D3 rapidly activates the calcium message system in osteoblast-like cells, suggesting nongenomic actions independent of genomic activation (Civitelli et al., 1990).
Regulation of Parathyroid Hormone Gene Transcription : 1,25(OH)2D3 regulates parathyroid hormone gene transcription in rats, completing an endocrinological feedback loop (Silver et al., 1986).
Potential as Anticancer Agents : Synthesized 1,25-dihydroxyergocalciferol analogs show potential as anticancer agents due to their unique structures and unique side-chain orientation (Pietraszek et al., 2013).
Calcium Absorption in Low Dietary Calcium Conditions : In the intestine, 1,25-dihydroxycholecalciferol production adapts calcium absorption to low dietary calcium concentrations (Boyle et al., 1971).
In Vivo Deactivation Process : C-24 hydroxylation of 1,25-dihydroxyergocalciferol represents a significant in vivo deactivation step, highlighting differences between ergocalciferol and cholecalciferol in their biological effects (Horst et al., 1986).
Targeted Therapy in Breast Cancer : T47 D breast cancer cells in culture show specific uptake and nuclear localization of 1,25-(OH)(2)D(3), suggesting potential for targeted therapy in breast cancer (Sher et al., 1981).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGCLKZOZQUAFK-ABEKVIRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-a,24R,25-Trihydroxyvitamin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,24,25-Trihydroxyergocalciferol | |
CAS RN |
100496-04-6 | |
| Record name | 1,24,25-Trihydroxyergocalciferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100496046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















